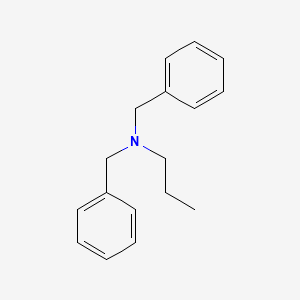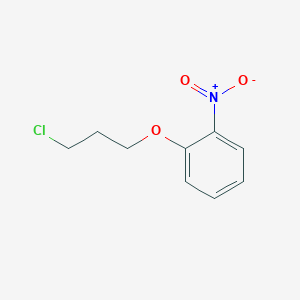
1-(3-CHLOROPROPOXY)-2-NITROBENZENE
Overview
Description
1-(3-CHLOROPROPOXY)-2-NITROBENZENE is an organic compound with the molecular formula C9H10ClNO3 It is characterized by a benzene ring substituted with a nitro group at the second position and a 3-chloro-propoxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPROPOXY)-2-NITROBENZENE typically involves the following steps:
Nitration: The starting material, 1-(3-Chloro-propoxy)-benzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the second position of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPROPOXY)-2-NITROBENZENE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product formed is 1-(3-Amino-propoxy)-2-nitro-benzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
1-(3-CHLOROPROPOXY)-2-NITROBENZENE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPROPOXY)-2-NITROBENZENE depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the chloro-propoxy group can interact with various biological macromolecules. These interactions can lead to inhibition or activation of specific pathways, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-propoxy)-benzene: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitro-1-(3-methoxy-propoxy)-benzene: Similar structure but with a methoxy group instead of a chloro group, affecting its reactivity and applications.
Uniqueness
1-(3-CHLOROPROPOXY)-2-NITROBENZENE is unique due to the presence of both a nitro group and a chloro-propoxy group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-(3-chloropropoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXKUILKIAMLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465436 | |
| Record name | 1-(3-Chloro-propoxy)-2-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37576-04-8 | |
| Record name | 1-(3-Chloro-propoxy)-2-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

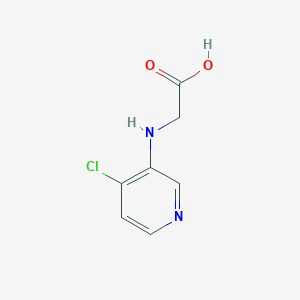

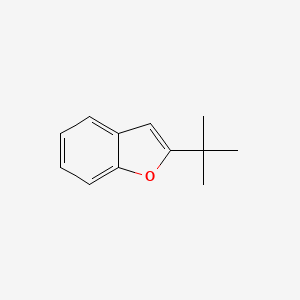
![Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1624572.png)
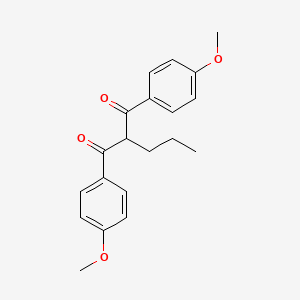
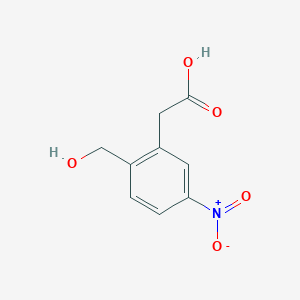

![Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate](/img/structure/B1624576.png)
![(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate](/img/structure/B1624577.png)
